molecular formula C28H27N5O2 B608192 JH-VIII-157-02

JH-VIII-157-02

カタログ番号: B608192
分子量: 465.5 g/mol
InChIキー: IDGNCVHQDDOPND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Significance of ALK as a Therapeutic Target in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily. eurekaselect.comnih.gov While its expression in normal human tissue is mainly confined to parts of the developing nervous system, its role in mammals is not considered essential. aacrjournals.orgnih.gov However, genetic alterations such as chromosomal translocations, point mutations, or gene amplification can lead to the aberrant expression and hyperactivation of ALK. eurekaselect.comnih.gov These changes are known to be oncogenic drivers in a variety of cancers, including a subset of non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. aacrjournals.orgeurekaselect.comnih.gov

The discovery in 2007 that 3-7% of NSCLC patients harbor ALK rearrangements, most commonly a fusion with the echinoderm microtubule-associated protein-like 4 (EML4) gene, was a pivotal moment. ascopubs.orgfrontiersin.orgmdpi.com This EML4-ALK fusion protein leads to constitutive kinase activation, promoting oncogenic activity. mdpi.comelsevier.es Cancers with ALK rearrangements are often "oncogene addicted," meaning their survival is critically dependent on the continuous signaling from the ALK pathway. ascopubs.org This dependency, coupled with the limited expression of ALK in normal tissues, provides a clear therapeutic window, establishing ALK as a highly attractive and validated target for cancer therapy. ascopubs.orgaacrjournals.org

Evolution of ALK Inhibitors and Challenges in Drug Resistance

The validation of ALK as an oncogenic driver spurred the rapid development of ALK tyrosine kinase inhibitors (TKIs), leading to significant improvements in patient survival. amegroups.orgfrontiersin.org Over the last decade, multiple generations of ALK inhibitors have been developed, each designed to be more potent, selective, and capable of penetrating the central nervous system (CNS). amegroups.orgnih.gov However, a major and persistent challenge in ALK-targeted therapy is the near-universal development of drug resistance, which ultimately limits the duration of clinical benefit. frontiersin.orgonclive.com These resistance mechanisms are broadly categorized as "on-target" (involving the ALK kinase itself) or "off-target" (involving the activation of bypass signaling pathways). amegroups.org

First-Generation ALK Inhibitors and Mechanisms of Acquired Resistance

The first-generation ALK inhibitor, crizotinib, revolutionized the treatment of ALK-positive NSCLC. nih.gov Initially developed as a c-MET inhibitor, it was found to be a potent inhibitor of ALK and received expedited FDA approval. aacrjournals.orgonclive.com Patients treated with crizotinib showed impressive initial response rates. elsevier.es However, most patients develop acquired resistance and experience disease progression, typically within one to two years of starting treatment. nih.govoaepublish.com

Mechanisms of acquired resistance to crizotinib are varied:

Secondary Mutations in the ALK Kinase Domain: This is a common on-target resistance mechanism. nih.govmdpi.com Mutations such as the L1196M "gatekeeper" mutation and the G1269A mutation alter the kinase's structure, interfering with crizotinib binding. onclive.comembopress.org These secondary mutations are found in approximately 20-30% of patients after crizotinib treatment. nih.govembopress.org

ALK Fusion Gene Amplification: An increase in the copy number of the EML4-ALK gene can lead to higher levels of the oncoprotein, overwhelming the inhibitory effect of the drug. nih.govmdpi.com

Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on ALK. These off-target mechanisms can include the activation of EGFR, HER2/3, or MET signaling. nih.govamegroups.orgnih.gov

Limited CNS Penetration: The central nervous system is a frequent site of relapse for patients on crizotinib, partly due to the drug's limited ability to cross the blood-brain barrier. nih.govonclive.com

Second-Generation ALK Inhibitors and Strategies to Overcome Resistance

To address the limitations of crizotinib, second-generation ALK inhibitors were developed. This class includes ceritinib, alectinib, and brigatinib. oaepublish.com These agents were designed to be more potent and selective for ALK and to have improved CNS penetration. oaepublish.comamegroups.org They are effective against many of the resistance mutations that emerge during crizotinib treatment, including the common L1196M mutation. embopress.org

Despite their enhanced activity, resistance to second-generation inhibitors also inevitably develops. oaepublish.com While the spectrum of resistance mutations differs between the various second-generation agents, one of the most challenging is the G1202R mutation . onclive.comaacrjournals.org This mutation occurs in a significant percentage of patients following treatment with ceritinib, alectinib, or brigatinib and confers a high level of resistance to first- and second-generation ALK inhibitors. frontiersin.orgoaepublish.comamegroups.org Other resistance mechanisms include the activation of bypass pathways and, in some cases, histological transformation of the tumor. frontiersin.orgamegroups.org

Contextualization of JH-VIII-157-02 within ALK Inhibitor Development

In the ongoing effort to overcome resistance to existing therapies, new inhibitors are continually being explored. This compound is an investigational compound that has emerged from this research. nih.gov It is a structural analogue of the second-generation inhibitor alectinib. nih.govabmole.comfishersci.at

The key distinguishing feature of this compound is its potent activity against the highly resistant G1202R solvent front mutation, which is a major clinical challenge that limits the efficacy of most currently approved ALK inhibitors. nih.govdovepress.comnih.gov Research has shown that this compound is a potent inhibitor of EML4-ALK G1202R in cellular assays, with a reported IC50 of 2 nM. abmole.comfishersci.atbioscience.co.uk

Furthermore, this compound demonstrates broad potency against a panel of other common ALK resistance mutations. nih.govoncotarget.com Preclinical studies also indicate that it is capable of penetrating the central nervous system in mice, addressing another critical challenge in ALK-positive cancer treatment. nih.gov The development of compounds like this compound represents a targeted strategy to overcome specific, well-characterized resistance mechanisms, highlighting the rational design approach in the evolution of ALK inhibitors. dovepress.comnih.gov

Interactive Data Tables

Table 1: Generations of Selected ALK Inhibitors

GenerationCompound NameKey Characteristics
First-Generation CrizotinibFirst approved ALK inhibitor; also targets MET and ROS1. onclive.comoaepublish.com
Second-Generation CeritinibPotent against crizotinib-resistant mutations. oaepublish.comembopress.org
AlectinibHigh potency and CNS penetration; not a P-gp substrate. oaepublish.comamegroups.org
BrigatinibActive against a broad range of ALK resistance mutations. oaepublish.com
Third-Generation LorlatinibDesigned to overcome most known ALK resistance mutations, including G1202R, and to penetrate the CNS. oaepublish.comamegroups.org
Investigational This compoundAlectinib analogue potent against the G1202R mutation and other resistant forms. nih.govdovepress.com

Table 2: In Vitro Inhibitory Activity (IC50) of this compound on Various ALK Mutants

ALK TargetIC50 (nM)Reference
EML4-ALK G1202R2 targetmol.com
EML4-ALK wt2 targetmol.com
EML4-ALK C1156Y2 targetmol.com
EML4-ALK F1174L2 targetmol.com
EML4-ALK S1206Y2 targetmol.com
EML4-ALK G1269A3 targetmol.com
EML4-ALK L1196M58 targetmol.com
EML4-ALK 1151Tins107 targetmol.com
EML4-ALK L1152R196 targetmol.com

特性

IUPAC Name

2-[4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)pyrazol-1-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2/c1-6-17-10-21-22(11-20(17)18-13-30-33(14-18)15-24(34)32(4)5)28(2,3)27-25(26(21)35)19-8-7-16(12-29)9-23(19)31-27/h7-11,13-14,31H,6,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGNCVHQDDOPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Jh-viii-157-02 As an Alk Inhibitor

Elucidation of ALK Target Engagement by JH-VIII-157-02

The interaction of this compound with its primary target, the ALK kinase domain, has been defined through comprehensive biochemical and cellular assays. These studies confirm its identity as a potent ALK inhibitor with a distinct profile against both wild-type and mutated forms of the enzyme.

Biochemical Characterization of ALK Kinase Inhibition

This compound is a potent inhibitor of the echinoderm microtubule-associated protein-like 4-ALK (EML4-ALK) fusion protein. medchemexpress.comtargetmol.com Its inhibitory power is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC₅₀) in enzymatic and cell-based assays. medchemexpress.comtargetmol.com The design of this compound as a structural variant of alectinib was a strategic approach to retain high-affinity binding to the ALK kinase domain while improving its activity against resistance mutations. nih.goviwmf.com

Inhibition Profile across Wild-Type ALK and Clinically Relevant ALK Resistance Mutations

A key feature of this compound is its potent inhibitory activity against a wide spectrum of clinically relevant ALK resistance mutations. This includes the highly recalcitrant G1202R solvent front mutation, which confers resistance to most clinical-stage ALK inhibitors. nih.gov The compound demonstrates impressive potency against the EML4-ALK G1202R variant, with a reported IC₅₀ value of 2 nM in cellular assays. medchemexpress.comtargetmol.comoncotarget.com

Computational studies further illuminate its efficacy, showing that the calculated binding affinity of this compound to ALK with the G1202R mutation remains strong and is comparable to its affinity for wild-type ALK. medchemexpress.com This contrasts sharply with inhibitors like alectinib, which experience a significant loss of binding affinity in the presence of the G1202R mutation. medchemexpress.comtargetmol.com The broad-spectrum activity of this compound is detailed in the table below, showcasing its inhibitory concentrations across various ALK forms.

ALK VariantIC₅₀ (nM)Reference
EML4-ALK G1202R2 medchemexpress.comtargetmol.com
EML4-ALKwt2 targetmol.com
EML4-ALK F1174L2 targetmol.com
EML4-ALK C1156Y2 targetmol.com
EML4-ALK S1206Y2 medchemexpress.com
EML4-ALK G1269A3 medchemexpress.comtargetmol.com
EML4-ALK L1196M58 medchemexpress.comtargetmol.com
EML4-ALK 1151Tins107 medchemexpress.comtargetmol.com
EML4-ALK L1152R196 medchemexpress.com

Selectivity Spectrum of this compound against Other Kinases

While highly potent against ALK, the selectivity profile of this compound has been assessed against a panel of other kinases to understand its potential for off-target activity. The compound exhibits potent inhibition of the RET proto-oncogene tyrosine kinase and its mutants (V804L, V804M), as well as CLK4 and IRAK1. Its activity against IRAK4 is substantially lower, indicating a degree of selectivity. nih.govmedchemexpress.comtargetmol.com

Kinase TargetIC₅₀ (nM)Reference
RET3 nih.govmedchemexpress.comtargetmol.com
RET V804M12 nih.govmedchemexpress.comtargetmol.com
RET V804L13 nih.govmedchemexpress.comtargetmol.com
CLK414 nih.govmedchemexpress.comtargetmol.com
IRAK114 nih.govmedchemexpress.comtargetmol.com
IRAK4465 nih.govmedchemexpress.comtargetmol.com

Molecular Mechanism of Action of this compound

Molecular modeling and dynamic simulations have provided a deeper understanding of how this compound effectively inhibits ALK, particularly in the context of resistance mutations that compromise other inhibitors.

ATP-Competitive Binding Analysis

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the ALK kinase domain. Molecular dynamics simulations and free energy calculations reveal that its potent and sustained inhibition, especially against the G1202R mutant, is rooted in favorable energetic interactions. medchemexpress.com Unlike alectinib, which shows a significant decrease in binding affinity due to unfavorable van der Waals energy and entropy changes when interacting with ALKG1202R, this compound maintains a stable binding free energy. medchemexpress.comtargetmol.com This indicates that its structure is better suited to accommodate the steric hindrance imposed by the arginine residue in the G1202R mutation. medchemexpress.com

Conformational Dynamics of ALK upon this compound Binding

The G1202R mutation induces a significant conformational change in the ATP-binding glycine-rich loop (P-loop) of the ALK kinase domain. medchemexpress.comtargetmol.com This structural shift is a primary cause of resistance to certain inhibitors, as it can obstruct the drug's binding pocket. medchemexpress.com However, structural analyses show that this compound is not hindered by this conformational change. medchemexpress.comtargetmol.com Furthermore, umbrella sampling simulations, which model the process of the drug dissociating from the kinase, demonstrate that this compound has a similar dissociation process and residence time from both wild-type ALK and the G1202R mutant. medchemexpress.comtargetmol.com This contrasts with alectinib, which dissociates more easily from the G1202R mutant, and supports the observation that this compound maintains a stable and inhibitory interaction regardless of the P-loop's conformation. medchemexpress.com

Influence of this compound on Downstream Signaling Pathways

This compound, as an ALK inhibitor, functions by blocking the kinase activity of the ALK protein. This inhibition has a cascading effect on various downstream signaling pathways that are crucial for cell growth, proliferation, and survival. thieme-connect.comresearchgate.netresearchgate.net

Upon inhibition of ALK, the autophosphorylation of the kinase is prevented. This subsequently blocks the activation of key signaling cascades, including:

Phospho-ALK: As a direct target, the phosphorylation of ALK itself is inhibited, which is the initial step in the signaling cascade.

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical downstream effector of ALK. thieme-connect.comresearchgate.netresearchgate.net By inhibiting ALK, this compound effectively suppresses the activation of this pathway, which is heavily involved in cell growth, proliferation, and survival. thieme-connect.comresearchgate.net

Protein Tyrosine Kinase Pathways: ALK is a receptor tyrosine kinase, and its aberrant activation leads to the phosphorylation of numerous downstream proteins. thieme-connect.commedchemexpress.com this compound's inhibitory action extends to these broader protein tyrosine kinase signaling networks, disrupting the oncogenic signals.

The inhibition of these pathways ultimately leads to the suppression of tumor growth.

Comparative Mechanistic Analysis: this compound vs. Alectinib and Other ALK Inhibitors

A key aspect of this compound's significance lies in its ability to overcome common resistance mutations that render other ALK inhibitors, including alectinib, less effective. researchgate.netnih.govresearchgate.net

Differential Binding Affinities to ALK Wild-Type and Mutants

Research has demonstrated that this compound exhibits comparable binding affinities to both the wild-type (WT) ALK and the highly resistant G1202R mutant. nih.govnih.govresearchgate.net This is in stark contrast to alectinib, which shows a significantly lower binding affinity for the ALK G1202R mutant. nih.govnih.govresearchgate.net This difference in binding affinity is a crucial factor in the superior efficacy of this compound against this specific resistance mutation. nih.govresearchgate.net

Computational studies, including molecular dynamics simulations and free energy calculations, have been employed to elucidate the binding preferences of these inhibitors. nih.govresearchgate.net These studies have consistently shown that while alectinib's binding is compromised by the G1202R mutation, this compound maintains its potent binding. nih.govnih.govresearchgate.net

Below is a table summarizing the inhibitory concentrations (IC50) of this compound against various EML4-ALK mutations, highlighting its broad-spectrum activity.

EML4-ALK VariantIC50 (nM)
G1202R2
Wild-Type (wt)2
C1156Y2
F1174L2
S1206Y2
G1269A3
L1196M58
1151Tins107
L1152R196

Data sourced from MedChemExpress and TargetMol. medchemexpress.comtargetmol.com

Structural Basis for Overcoming ALK G1202R Resistance Mutation

The G1202R mutation is a solvent front mutation that sterically hinders the binding of many ALK inhibitors. nih.govnih.govresearchgate.net Structural analyses have revealed that the resistance to alectinib caused by the G1202R mutation is primarily due to a conformational change in the ATP-binding glycine-rich loop of the ALK protein. nih.govnih.govresearchgate.net

This compound, owing to its distinct structural features as an analog of alectinib, can accommodate this conformational change and maintain its binding to the mutated kinase. nih.govresearchgate.netnih.govresearchgate.net This structural adaptability is a key determinant of its ability to overcome the G1202R resistance. nih.govresearchgate.net

Dissociative Processes and Drug Residence Time at the ALK Active Site

These simulations have shown that alectinib dissociates more easily from the ALK G1202R mutant compared to the wild-type ALK, indicating a shorter residence time and reduced effectiveness. nih.govnih.govresearchgate.net In contrast, this compound exhibits similar dissociative processes from both wild-type and G1202R ALK, suggesting a comparable and prolonged residence time in both forms. nih.govnih.govresearchgate.net This longer residence time at the active site of the resistant mutant contributes significantly to its potent inhibitory activity. nih.govresearchgate.net

Preclinical Efficacy Studies of Jh-viii-157-02 in Cancer Models

In Vitro Cellular Activity

The in vitro efficacy of JH-VIII-157-02 has been evaluated across a range of cancer cell lines to characterize its antiproliferative and cell-death-inducing capabilities.

Inhibition of Proliferation in ALK-Positive Cancer Cell Lines (e.g., H3122, DFCI76)

This compound has demonstrated potent activity in inhibiting the proliferation of ALK-positive non-small cell lung cancer (NSCLC) cell lines. In the ALK-TKI sensitive H3122 cell line, the compound showed a marked ability to inhibit cell growth. nih.gov It was also tested against the DFCI76 cell line, which harbors an L1152R EML4-ALK mutant, and its potency was found to be comparable to that of alectinib. nih.gov The antiproliferative activity is a key indicator of the compound's potential as a therapeutic agent for ALK-driven cancers.

Cell LineALK StatusCompoundEC50 (nM)Reference
NCI-H3122EML4-ALKThis compound14 ± 2 nih.gov
DFCI76EML4-ALK L1152RThis compound96 ± 4 nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Responsive Cell Models

As a potent inhibitor of ALK, a key driver of cell survival and proliferation, this compound's mechanism of action is expected to involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). Inhibition of critical signaling pathways, such as those downstream of ALK, typically leads to these cellular outcomes. nih.govresearchgate.net For instance, inhibitors targeting the Janus kinase 3 (JAK3)–signal transducer and activator of transcription 3 (STAT3) pathway, which is activated by ALK, have been shown to result in the apoptosis of cancer cells in preclinical models. nih.gov Similarly, other kinase inhibitors have been demonstrated to cause G2/M phase cell cycle arrest. targetmol.comnih.gov While specific studies detailing the precise phases of cell cycle arrest or quantifying apoptosis directly for this compound are not extensively detailed in the provided context, its potent antiproliferative effects strongly suggest it engages these fundamental anticancer mechanisms. nih.gov

Efficacy against ALK Mutant-Driven Cell Lines (e.g., EML4-ALK G1202R, Ba/F3 CLIP1-LTK cells)

A significant focus of the development of this compound has been its ability to overcome resistance to other ALK inhibitors. nih.gov One of the most challenging resistance mutations is the G1202R solvent front mutation, which confers resistance to most clinical-stage ALK inhibitors. nih.govdovepress.com this compound was specifically developed to be potent against this G1202R mutant. nih.govresearchgate.net

In Ba/F3 cells, a type of pro-B cell line commonly used in cancer research, this compound showed potent inhibition of cells engineered to express various ALK mutations. researchgate.net It demonstrated significant efficacy against the challenging EML4-ALK G1202R mutant, a key liability for second-generation inhibitors. nih.govnih.gov Furthermore, in Ba/F3 cells expressing the L1152R EML4-ALK mutant, this compound was more potent than alectinib. nih.gov

Cell Line ModelALK Fusion/MutationCompoundEC50 (nM)Reference
Ba/F3EML4-ALK WTThis compound18 ± 2 nih.gov
Ba/F3EML4-ALK G1202RThis compound152 ± 15 nih.gov
Ba/F3EML4-ALK L1196MThis compound27 ± 2 nih.gov
Ba/F3EML4-ALK C1156YThis compound31 ± 5 nih.gov
Ba/F3EML4-ALK L1152RThis compound15 ± 1 nih.gov

Modulation of Cellular Signaling Pathways and Gene Expression Profiles

The primary molecular target of this compound is the ALK receptor tyrosine kinase. nih.gov In cancer cells where ALK is constitutively activated due to genetic rearrangements, it drives tumor growth by activating several downstream signaling pathways. researchgate.netnih.gov By inhibiting the kinase activity of ALK, this compound effectively blocks its autophosphorylation and the subsequent activation of these critical pathways. researchgate.net Key signaling cascades known to be regulated by ALK include the phosphoinositide 3-kinase (PI3K)-AKT pathway, the Ras-extracellular signal-regulated kinase (RAS-ERK, also known as MAPK) pathway, and the JAK-STAT pathway. nih.govdovepress.com Suppression of these pathways disrupts essential cellular processes such as proliferation, survival, and cell cycle progression, ultimately leading to the anticancer effects observed in cell-based assays. nih.govnih.gov The dysregulation of these signaling networks also alters the expression of numerous genes involved in tumorigenesis. researchgate.netnih.gov

In Vivo Preclinical Efficacy in Non-Human Models

To assess its potential therapeutic utility in a whole-organism system, this compound has been evaluated in non-human preclinical models.

Evaluation in ALK-Driven Xenograft Models (e.g., mouse xenograft models)

Preclinical evaluation in animal models is a critical step to confirm in vitro findings. researchgate.netnih.gov For ALK-driven cancers, mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. elifesciences.orgd-nb.info These models allow for the assessment of a drug's antitumor activity in a complex biological environment. oncotarget.complos.org An important characteristic identified for this compound is its ability to penetrate the central nervous system (CNS) in mice following oral administration. nih.govresearchgate.net This is a crucial feature, as the CNS is a common site of relapse for patients with ALK-positive NSCLC. nih.gov While specific data on tumor regression or growth inhibition in xenograft models from the available search results is limited, the confirmation of CNS penetration suggests the compound has favorable properties for treating or preventing brain metastases, a significant challenge in ALK-positive cancers. nih.govresearchgate.net

Impact on Tumor Growth Inhibition in Specified Animal Models

This compound, a structural analog of alectinib, has demonstrated significant potential in preclinical cancer models, particularly in the context of non-small cell lung cancer (NSCLC) with anaplastic lymphoma kinase (ALK) rearrangements. nih.govresearchgate.net Its efficacy extends to overcoming resistance to earlier generation ALK inhibitors. nih.govresearchgate.net

In various preclinical settings, this compound has shown marked cytoreductive activity. researchgate.net It has been reported to be a potent inhibitor against the G1202R solvent front mutation, a common mechanism of resistance to other ALK inhibitors. researchgate.net The compound has also shown effectiveness against a variety of other frequently observed ALK mutations. nih.govresearchgate.net

Studies have highlighted its ability to induce tumor regression in multiple tumor models, including patient-derived xenografts, underscoring its potential for clinical translation. researchgate.net

Table 1: Preclinical Efficacy of this compound in Animal Models

Animal ModelCancer TypeKey Findings
MiceNon-Small Cell Lung Cancer (NSCLC)Marked cytoreductive activity observed. researchgate.net
MiceALK-mutant NSCLCPotent against G1202R and other common mutations. nih.govresearchgate.net
Various tumor modelsIncluding intracranial and patient-derived xenograftsInduces tumor regression across multiple models. researchgate.net

Assessment of CNS Penetration in Preclinical Animal Models (e.g., mice)

A critical challenge in treating brain malignancies and metastases is the ability of therapeutic agents to cross the blood-brain barrier (BBB). nih.govashpublications.org Preclinical studies have specifically investigated the Central Nervous System (CNS) penetration of this compound.

Research has confirmed that this compound is capable of penetrating the CNS in mice following oral administration. nih.govresearchgate.net This characteristic is particularly significant as the CNS is a frequent site of relapse for patients with ALK-positive NSCLC. nih.gov The ability to reach intracranial tumors is a key advantage for an ALK inhibitor, as many previous treatments have shown poor CNS penetration. researchgate.net

Table 2: CNS Penetration of this compound in Preclinical Models

Animal ModelAdministration RouteCNS Penetration
MiceOralCapable of penetrating the CNS. nih.govresearchgate.net

Structure-activity Relationship Sar and Rational Design of Jh-viii-157-02 Analogs

Design Principles and Synthetic Strategies for ALK Inhibitors

The design of novel ALK inhibitors like JH-VIII-157-02 is rooted in the successes and failures of their predecessors. First-generation inhibitors, such as crizotinib, demonstrated the clinical potential of targeting ALK in non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations necessitated the development of second-generation inhibitors like alectinib and ceritinib, which showed efficacy against some of these mutations. nih.govacs.org A primary challenge that remained was the G1202R solvent front mutation, which rendered most existing inhibitors ineffective. nih.govacs.org

The core design principle behind this compound was to create a structural analog of alectinib that could effectively bind to and inhibit the ALK kinase domain, even with the G1202R mutation. nih.govnih.govresearchgate.net This involved a strategy of modifying the alectinib scaffold to overcome the steric hindrance and altered electronic environment imposed by the arginine residue at position 1202. nih.gov Synthetic strategies likely involved multi-step organic synthesis to build upon the core carbazole structure of alectinib, introducing specific functional groups aimed at enhancing potency and overcoming resistance. nih.govdntb.gov.ua The overarching goal was to develop a compound with not only high inhibitory activity against a range of ALK mutants but also favorable pharmacokinetic properties, such as the ability to penetrate the central nervous system (CNS). nih.govacs.org

Identification of Key Structural Moieties for ALK Potency and Selectivity

Through extensive SAR studies, researchers identified crucial structural features necessary for potent and selective ALK inhibition. The core scaffold of alectinib, a benzo[b]carbazole derivative, proved to be a vital starting point. nih.govresearchgate.net Specific moieties contributing to the high potency of this compound include:

The Benzo[b]carbazole Core: This planar, aromatic system provides a rigid framework that fits into the ATP-binding pocket of the ALK kinase domain. nih.govdntb.gov.ua

The Cyano Group: The nitrile group on the carbazole ring is a key feature, likely forming important interactions within the binding site. uni.lu

The Piperidine Moiety: This group, common in many kinase inhibitors, plays a crucial role in establishing interactions with key residues in the kinase hinge region. nih.govnih.gov

The Pyrazole-acetamide Side Chain: This particular side chain was a critical modification from alectinib. It was rationally designed to extend into a region of the ATP binding pocket that could accommodate the bulkier arginine of the G1202R mutant, thereby overcoming resistance. nih.govresearchgate.net

The selectivity of this compound for ALK over other kinases is a result of the unique combination and spatial arrangement of these moieties, which are tailored to the specific topology of the ALK active site. targetmol.com

Rational Modifications to Overcome Specific Resistance Mutations (e.g., G1202R solvent front mutation)

The G1202R mutation, located at the solvent front of the ATP-binding pocket, is a major mechanism of resistance to second-generation ALK inhibitors. The substitution of a small, flexible glycine residue with a bulky, charged arginine residue creates steric clashes and disrupts the binding of many inhibitors. acs.orgnih.gov

The rational design of this compound directly addressed this challenge. As a structural analog of alectinib, specific modifications were introduced to accommodate the G1202R mutation. nih.govnih.govresearchgate.net Computational modeling suggests that the key difference lies in the flexibility and conformation of the inhibitor and the enzyme's glycine-rich loop. nih.gov While alectinib's binding is significantly weakened by the G1202R mutation due to conformational changes in this loop, this compound is able to maintain its potent binding. nih.govabmole.com This is attributed to the altered side chain, which can adopt a conformation that avoids a clash with the arginine at position 1202 and forms favorable interactions within the mutated binding pocket. nih.gov This highlights a design strategy focused not just on direct interactions but also on accommodating the dynamic conformational changes induced by resistance mutations.

This compound has demonstrated potent inhibitory activity not only against the G1202R mutant but also a variety of other common ALK resistance mutations. nih.govtargetmol.com

Table 1: Inhibitory Activity of this compound against various EML4-ALK mutants.

EML4-ALK Mutant IC50 (nM)
Wild-type (wt) 2
G1202R 2
C1156Y 2
F1174L 2
S1206Y 2
G1269A 3
L1196M 58
1151Tins 107

Data sourced from TargetMol targetmol.com

Computational Chemistry Approaches in SAR Studies

Computational chemistry has been an indispensable tool in the development and understanding of this compound, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking simulations were instrumental in predicting the binding mode of this compound within the ALK active site, both in its wild-type and G1202R mutant forms. nih.govresearchgate.net These studies helped to visualize how the molecule orients itself within the ATP-binding pocket and identified key interactions, such as hydrogen bonds and van der Waals forces, with specific amino acid residues. By comparing the docking poses of this compound and alectinib in the G1202R mutant, researchers could rationalize the superior activity of this compound. nih.gov This profiling of ligand-protein interactions is a cornerstone of rational drug design, allowing for the iterative refinement of chemical structures to optimize binding affinity and selectivity.

Molecular Dynamics (MD) Simulations and Free Energy Calculations

MD simulations provided a dynamic view of the interactions between this compound and the ALK protein over time. nih.govresearchgate.net These simulations revealed that the G1202R mutation induces a significant conformational change in the glycine-rich loop of ALK, which is a key factor in alectinib resistance. nih.govresearchgate.net Importantly, MD simulations showed that this compound is less affected by this conformational change, allowing it to maintain a stable binding mode. nih.gov

Furthermore, free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, were employed to quantify the binding affinities of this compound and alectinib to both wild-type and G1202R ALK. nih.govresearchgate.net These calculations corroborated experimental findings, showing that while alectinib's binding affinity is significantly reduced in the G1202R mutant, this compound maintains a strong binding affinity to both forms of the enzyme. nih.gov Umbrella sampling simulations further elucidated the dissociation pathways, indicating that alectinib dissociates more easily from the G1202R mutant, suggesting a shorter residence time compared to this compound. nih.govdovepress.com This highlights the importance of considering not only binding affinity but also the kinetics of drug-target interactions in overcoming resistance.

Quantum Chemical Studies on Electronic Properties and Reactivity

While specific quantum chemical studies on this compound are not extensively detailed in the provided context, this area of computational chemistry generally plays a role in understanding the electronic properties and reactivity of drug molecules. Such studies can provide insights into the charge distribution, molecular orbitals, and electrostatic potential of the inhibitor, which are crucial for its interaction with the protein target. For a molecule like this compound, quantum chemical calculations could be used to refine the force field parameters for MD simulations and to gain a deeper understanding of the nature of the non-covalent interactions (e.g., hydrogen bonds, pi-pi stacking) that govern its binding to ALK.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacynih.gov

The development of this compound originated from the rational, structure-based design of Anaplastic Lymphoma Kinase (ALK) inhibitors capable of overcoming resistance to existing therapies. researchgate.net Specifically, it was developed as a structural analog of alectinib to be potent against the G1202R solvent front mutation, a common mechanism of resistance in ALK-positive non-small cell lung cancer (NSCLC). researchgate.net While detailed quantitative structure-activity relationship (QSAR) models focusing specifically on a broad series of this compound analogs are not extensively detailed in published literature, the principles of QSAR are fundamental to the ongoing search for next-generation inhibitors.

QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. physchemres.org These models are crucial for predicting the efficacy of new chemical entities, optimizing lead compounds, and reducing the costs and time associated with drug discovery. rsc.org For a compound series based on the this compound scaffold, a QSAR study would be instrumental in systematically exploring the chemical space around its core structure.

The process for developing a predictive QSAR model for this compound analogs would involve several key steps:

Data Set Assembly: A series of analogs would be synthesized, modifying specific parts of the this compound molecule. The biological activity, typically the half-maximal inhibitory concentration (IC50), against target kinases (like ALK G1202R) would be measured for each analog. physchemres.org

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's physicochemical properties. They can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, atom counts), or 3D (e.g., molecular shape, surface area) descriptors. rsc.orgresearchgate.net

Model Generation and Validation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net The model's robustness and predictive power are then rigorously validated using internal (cross-validation) and external (a test set of compounds not used in model generation) validation techniques. physchemres.orgresearchgate.net

The insights from a QSAR model are presented through contour maps and statistical data, which highlight regions of the molecule where modifications are likely to increase or decrease potency. For instance, a model might indicate that increasing steric bulk in one region is beneficial, while adding a hydrogen bond donor in another is detrimental to activity. This information guides the rational design of subsequent, more potent analogs.

Although a specific QSAR study for this compound is not publicly available, related studies on other ALK inhibitors have successfully employed 3D-QSAR models to identify novel candidates. researchgate.net For example, a 3D-QSAR model for a set of ALK inhibitors yielded significant statistical validation (R² = 0.9696 and Q² = 0.7652), demonstrating a strong correlation between the structural features and the predicted activity. researchgate.netresearchgate.net Such models are critical for understanding the nuanced interactions within the ATP-binding pocket of the ALK protein. researchgate.net

The table below illustrates the conceptual data that would form the basis of a QSAR study for analogs of this compound.

Analog IDR-Group ModificationMolecular Weight ( g/mol )CLogPPolar Surface Area (Ų)Biological Activity (pIC50)
This compound(Reference)465.584.280.5(Experimental Value)
Analog 1-CH3 at pyrazole479.614.780.5(To be determined)
Analog 2-F at benzo ring483.574.380.5(To be determined)
Analog 3N,N-diethylacetamide493.635.080.5(To be determined)
Analog 4Cyano group to -CONH2483.593.5106.6(To be determined)

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the types of variables used in a QSAR analysis. pIC50 is the negative logarithm of the IC50 value.

Future research will likely focus on developing such validated QSAR models to further refine the benzo[b]carbazolone scaffold of this compound, aiming to enhance its efficacy, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

Advanced Methodologies for Characterization and Study of Jh-viii-157-02

Spectroscopic Techniques in Elucidating Molecular Interactions

Spectroscopic methods are fundamental in determining the chemical structure and understanding the molecular interactions of novel compounds. For JH-VIII-157-02, Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool.

Specifically, ¹H NMR (Proton NMR) analysis was conducted in a deuterated solvent (DMSO-d6) at 400 MHz to confirm the compound's structural integrity following synthesis. nih.gov The resulting spectrum provides detailed information about the hydrogen atoms in the molecule, allowing for the verification of its complex architecture. nih.gov While detailed 2D-NMR or other specialized spectroscopic studies like FT-IR and Raman spectroscopy for this compound are not extensively detailed in the available literature, these methods are standard practice in medicinal chemistry for comprehensive structural elucidation and to probe the vibrational modes of molecules, which can change upon ligand binding. arabjchem.orgmdpi.com

Advanced Chromatographic and Separation Techniques for Compound Analysis

To ensure the purity of this compound after its synthesis, advanced chromatographic techniques are essential. The primary method employed for the purification of this compound is reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov

This technique separates compounds based on their hydrophobicity. In the case of this compound, a gradient of acetonitrile and water with 0.035% trifluoroacetic acid (TFA) was used, which allowed for the isolation of the desired compound as a beige solid with high purity. nih.gov The use of reversed-phase HPLC is a standard and robust method for purifying small-molecule inhibitors in drug discovery. scielo.brekb.egsmujo.id Following purification, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is performed to confirm that the reaction is complete and the correct product has been isolated. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification and Target Engagement

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is a powerful platform for identifying metabolites and confirming target engagement. nih.govresearchgate.netmdpi.com For this compound, LC-MS analysis was a critical step to verify the successful completion of its synthesis. nih.gov

While specific studies detailing the full metabolite profile of this compound using HRMS are not publicly available, this methodology is the standard approach in preclinical development. jfda-online.com It allows for the detection and structural elucidation of metabolites formed in various biological systems (e.g., liver microsomes, plasma). sciex.com This is achieved by comparing the accurate mass and isotopic patterns of potential metabolites against the parent compound. sciex.com Furthermore, tandem mass spectrometry (MS/MS) would be employed to fragment the metabolite ions, providing structural information to confirm their identity. sciex.commdpi.com This is crucial for understanding the compound's metabolic stability and potential for drug-drug interactions.

Cellular Imaging and Fluorescence-Based Assays for Pathway Modulation

Cellular imaging and fluorescence-based assays are vital for visualizing a drug's effect on cellular pathways in real-time. mdpi.comucc.ie While specific applications of these techniques for this compound are not detailed in the reviewed literature, they represent a key step in characterizing such inhibitors.

Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are commonly used to study protein-protein interactions and the conformational changes induced by an inhibitor. nih.gov Fluorescently labeled analogs of this compound could be synthesized to allow for direct visualization of its subcellular localization and target engagement using confocal microscopy. rsc.org Furthermore, fluorescence-based assays are routinely used to measure downstream effects of ALK inhibition, such as the phosphorylation status of signaling proteins, providing a quantitative measure of the compound's activity within the cell. dergipark.org.tr

Proteomics and Metabolomics Approaches for Systems-Level Understanding

To gain a broader, systems-level understanding of the effects of this compound, proteomics and metabolomics studies are employed. These "omics" technologies provide a global snapshot of the changes in proteins and metabolites within a cell or organism upon treatment with the compound. researchgate.netresearchgate.net

LC-MS/MS is the core technology for these analyses. researchgate.net In a proteomics study, changes in the expression levels of thousands of proteins could be quantified, revealing off-target effects or identifying novel pathways affected by ALK inhibition. Metabolomics would similarly identify shifts in cellular metabolism resulting from the drug's action. nih.gov Although specific proteomics or metabolomics data for this compound have not been published, these approaches are instrumental in building a comprehensive biological profile of a drug candidate, identifying biomarkers of response or resistance, and understanding its mechanism of action in a wider biological context.

Functional Genomics and CRISPR-Based Screening for Target Validation

Functional genomics, particularly using CRISPR/Cas9 technology, has become a cornerstone for target validation and for identifying mechanisms of drug resistance. frontiersin.orginstitut-curie.orgnih.gov Such screens can be used to confirm that the anti-proliferative effects of this compound are indeed due to its inhibition of ALK.

In a typical CRISPR-based screen, a library of guide RNAs targeting thousands of genes would be introduced into cancer cells, followed by treatment with this compound. google.com Genes whose knockout confers resistance or sensitivity to the compound can be identified through next-generation sequencing. institut-curie.org This powerful approach can validate ALK as the primary target, uncover other kinases or proteins that modulate the drug's efficacy, and proactively identify potential resistance mutations, which is critical for the development of next-generation inhibitors. nih.govcam.ac.uk

Biophysical Techniques for Binding Kinetics and Thermodynamics

Understanding the precise binding kinetics and thermodynamics of an inhibitor to its target is crucial for rational drug design. For this compound, computational biophysical techniques have been extensively used to compare its binding to both wild-type ALK (ALK-WT) and the resistant ALK-G1202R mutant. nih.govdovepress.com

Key methods applied include:

Molecular Dynamics (MD) Simulations: These simulations model the motion of the protein-ligand complex over time, revealing conformational changes and key interactions. nih.govdovepress.com

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method is used to calculate the binding free energy (ΔG_bind) of the inhibitor to the kinase. dovepress.comresearchgate.netnih.gov Studies showed that this compound has a similar and favorable binding affinity to both ALK-WT and the ALK-G1202R mutant, unlike alectinib, which shows a much lower affinity for the mutant. The major variations in energy were attributed to van der Waals and entropy terms. nih.govdovepress.com

Umbrella Sampling (US) Simulations: This advanced simulation technique is used to explore the dissociation pathway of the drug from the binding pocket and calculate the potential of mean force (PMF). dovepress.comresearchgate.netweitsehsu.com US simulations demonstrated that this compound has similar dissociative processes from both the wild-type and mutant ALK. In contrast, alectinib dissociates more easily from the ALK-G1202R mutant, indicating a shorter residence time. dovepress.com

These computational findings highlight that both strong binding affinity and long drug residence time are critical factors in overcoming the G1202R mutation. dovepress.com

Data Tables

Table 1: Inhibitory Activity (IC₅₀) of this compound against various ALK mutants. Data sourced from reference nih.gov.

Target Kinase/Cell LineIC₅₀ (nM)
EML4-ALK WT2
EML4-ALK G1202R2
EML4-ALK C1156Y2
EML4-ALK L1196M58
EML4-ALK L1152R196
EML4-ALK 1151Tins107
EML4-ALK S1206Y2
EML4-ALK G1269A3
ROS12
Ba/F3 Cells591

Table 2: Calculated Binding Free Energies (ΔG_bind) using MM/GBSA. Data sourced from references nih.govdovepress.com.

SystemΔG_bind (kcal/mol)
ALK-WT / alectinib-47.60 ± 0.17
ALK-G1202R / alectinib-36.46 ± 0.18
ALK-WT / this compound-47.04 ± 0.19
ALK-G1202R / this compound-46.77 ± 0.22

Exploration of Novel ALK Resistance Mechanisms and this compound Efficacy

Acquired resistance is a major challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC). targetedonc.comoaepublish.com While second-generation ALK inhibitors were developed to overcome mutations resistant to crizotinib, further mutations that confer resistance to these newer agents have emerged. researchgate.net The G1202R solvent front mutation is one of the most common and challenging of these, and most reported ALK inhibitors are not effective against it. nih.govresearchgate.netoaepublish.com

This compound has shown potent inhibitory effects against the G1202R ALK mutant. nih.govnih.govresearchgate.net Computational studies, including molecular dynamics (MD) simulations and free energy calculations, have revealed that this compound maintains a high binding affinity for both wild-type ALK (ALKWT) and the G1202R mutant (ALKG1202R). nih.govnih.gov This is in contrast to alectinib, which shows a significantly reduced binding affinity for ALKG1202R. nih.govnih.gov The resistance to alectinib is primarily caused by a conformational change in the ATP-binding glycine-rich loop, an effect not observed with this compound. nih.govresearchgate.net

Future research should focus on evaluating the efficacy of this compound against a broader spectrum of ALK resistance mutations beyond G1202R. oaepublish.com This includes less common mutations and potentially novel resistance mechanisms that may arise. Investigating its effectiveness against bypass signaling pathways, where the cancer cells activate alternative signaling routes like EGFR, KIT, or KRAS to survive, is also a critical next step. targetedonc.comoaepublish.com Understanding the full scope of its activity will be essential for positioning this compound in the therapeutic landscape of ALK-positive cancers.

Development of Advanced In Vitro and In Vivo Models for Preclinical Evaluation

To accurately predict the clinical potential of this compound, it is crucial to move beyond traditional 2D cell culture and utilize advanced preclinical models that better recapitulate human tumor biology. nih.govmdpi.comcrownbio.com

Three-dimensional (3D) culture systems, such as organoids and spheroids, more closely mimic the complex architecture, cell-cell interactions, and microenvironment of in vivo tumors. nih.govupmbiomedicals.com Organoids, derived from stem cells, can self-organize into structures that replicate the function and complexity of an organ, making them invaluable for research. upmbiomedicals.compascalab.org

Future preclinical evaluation of this compound should employ patient-derived organoids (PDOs) established from tumors harboring various ALK mutations. frontiersin.org These models would allow for the investigation of drug response in a system that reflects the genetic background and heterogeneity of an individual patient's tumor. aacrjournals.orgfrontiersin.org Such studies could help identify biomarkers of response and resistance to this compound in a more physiologically relevant context than traditional cell lines. nih.gov

Patient-derived xenograft (PDX) models, created by implanting fresh patient tumor tissue directly into immunodeficient mice, are considered highly predictive preclinical models. crownbio.commedsci.org They maintain the histological and genetic characteristics of the original tumor, including its heterogeneity. crownbio.comsemanticscholar.org

Establishing a panel of PDX models from ALK-positive NSCLC patients, particularly those who have developed resistance to other ALK inhibitors, would be a powerful tool. These "avatar" models could be used to evaluate the in vivo efficacy of this compound, study mechanisms of sensitivity and resistance, and test combination therapies. crownbio.comfrontiersin.org Given that this compound has been shown to penetrate the central nervous system (CNS) in mice, these PDX models would also be valuable for assessing its efficacy against brain metastases, a common issue in ALK-positive NSCLC. researchgate.nettargetedonc.com

Utilization of Organoid and 3D Culture Systems

Investigation of Combination Therapeutic Strategies with this compound

Combination therapy is a cornerstone of modern cancer treatment, designed to enhance efficacy, overcome resistance, and target multiple oncogenic pathways simultaneously. oncotarget.commdpi.com For this compound, exploring rational combination strategies is a logical next step to maximize its therapeutic potential.

Future research should investigate combining this compound with agents that target known bypass resistance mechanisms. oaepublish.com For instance, since activation of the MEK or MET pathways can confer resistance to ALK inhibitors, a combination of this compound with a MEK or MET inhibitor could be a promising strategy. oaepublish.com Additionally, combining it with standard chemotherapy agents or with drugs targeting other critical cell survival pathways could yield synergistic effects. acs.orgnih.gov Preclinical testing of these combinations in advanced models like organoids and PDX would be essential to identify the most effective and tolerable regimens before considering clinical translation. oncotarget.com

Further Elucidation of Off-Target Effects and Associated Biological Implications (excluding safety/adverse effects)

While targeted therapies are designed for specificity, off-target effects are common and can have significant biological implications beyond toxicity. biorxiv.org These unintended interactions can sometimes lead to unexpected therapeutic benefits or, conversely, contribute to resistance. Understanding the complete target profile of this compound is therefore critical.

Theoretical and Computational Advancements in ALK Inhibitor Design

Computational methods have been instrumental in understanding the efficacy of this compound against the G1202R mutation and are vital for designing the next generation of ALK inhibitors. nih.govnih.govresearchgate.net Techniques like molecular docking, molecular dynamics (MD) simulations, and free energy calculations provide deep insights into drug-target interactions. researchgate.net

Studies have used these methods to demonstrate that this compound has a stable binding affinity and a longer residence time in the ALKG1202R binding pocket compared to alectinib. nih.govresearchgate.net This stability is attributed to favorable van der Waals interactions and entropy terms. nih.gov

Table 1: Predicted Binding Free Energies (ΔGbind) of Alectinib and this compound to ALK Variants Data sourced from computational simulations. nih.gov

CompoundALK VariantPredicted ΔGbind (kcal/mol)
AlectinibALKWT-24.85 ± 7.77
AlectinibALKG1202R-13.59 ± 4.92
This compound ALKWT -25.13 ± 7.02
This compound ALKG1202R -25.01 ± 9.01

Future computational work should build on these findings. Advanced modeling can be used to predict how this compound might interact with other known and emerging ALK mutations. frontiersin.org Furthermore, these computational tools can be used to guide the rational design of new analogues of this compound. nih.gov By systematically modifying its structure, it may be possible to develop inhibitors with even greater potency, enhanced specificity, an improved ability to overcome a wider range of resistance mutations, and better pharmacological properties. nih.gov

Q & A

Q. How should I design a foundational experimental protocol for studying JH-VIII-157-02?

  • Methodological Answer : Begin by defining clear objectives (e.g., synthesis optimization, mechanistic analysis). Select dependent/independent variables (e.g., temperature, solvent ratios) and establish control groups. Use quasi-experimental designs with pre-test/post-test frameworks to isolate variable effects . Ensure reproducibility by documenting procedures in detail, adhering to guidelines for including primary data in the main text and supplementary materials for extended protocols .

Q. What are the standard methodologies for validating the purity and identity of this compound?

  • Methodological Answer : For new compounds, combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC, GC-MS). Cross-reference data with established literature for known analogs. For purity, use elemental analysis and melting point consistency tests. Include raw datasets in supplementary materials to enable peer validation .

Q. Which statistical approaches are recommended for initial data analysis of this compound?

  • Methodological Answer : Employ descriptive statistics (mean, standard deviation) for baseline trends. Use hypothesis-testing methods (t-tests, ANOVA) to compare experimental groups. Address uncertainties by calculating confidence intervals and error margins. Visualize distributions with box plots or scatter diagrams, ensuring raw data is archived for transparency .

Q. How can I conduct a systematic literature review focused on this compound?

Q. What are best practices for collecting and managing experimental data?

  • Methodological Answer : Structure data collection using digital tools (Google Forms, LabArchives) to standardize entries. Assign metadata (date, batch number) and store raw files in cloud repositories. Validate instruments regularly and implement redundancy checks (e.g., triplicate measurements) to minimize procedural errors .

Advanced Research Questions

Q. How do I resolve contradictions between experimental data and theoretical predictions for this compound?

  • Methodological Answer : Conduct sensitivity analyses to identify variables influencing discrepancies. Use computational modeling (DFT, molecular dynamics) to test hypotheses. Replicate experiments under controlled conditions and apply Bayesian statistics to weigh evidence for competing models .

Q. What strategies optimize synthesis parameters for this compound in complex systems?

  • Methodological Answer : Implement factorial design to screen multiple variables simultaneously. Use response surface methodology (RSM) to map interactions between factors (e.g., catalyst concentration, reaction time). Validate optima with confirmation experiments and apply Taguchi methods to enhance robustness .

Q. How can theoretical frameworks guide mechanistic studies of this compound?

  • Methodological Answer : Align experiments with established theories (e.g., transition-state theory for kinetics). Develop a conceptual model linking observed phenomena to molecular interactions. Use ab initio calculations to predict intermediates and validate with spectroscopic trapping techniques .

Q. What steps mitigate reproducibility challenges in this compound research?

  • Methodological Answer : Document environmental controls (humidity, lighting), equipment calibration logs, and batch-specific reagent details. Share protocols via open-access platforms (Protocols.io ) and participate in inter-laboratory comparisons. Use checklists (ARRIVE, MIAME) to standardize reporting .

Q. How do cross-disciplinary approaches enhance this compound research?

  • Methodological Answer :
    Integrate techniques from adjacent fields (e.g., bioassays for pharmacological studies, machine learning for pattern recognition). Collaborate with theorists to refine predictive models. Design hybrid methodologies (e.g., chemo-enzymatic synthesis) and validate with multi-angle analyses (X-ray crystallography, in silico docking) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。